molecular formula C14H12Cl3NO B5724862 4-Chloro-3-(3,3-dichloroprop-2-enyl)-8-methoxy-2-methylquinoline

4-Chloro-3-(3,3-dichloroprop-2-enyl)-8-methoxy-2-methylquinoline

Cat. No.: B5724862
M. Wt: 316.6 g/mol
InChI Key: FKWMXABZWMTISA-UHFFFAOYSA-N
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Description

4-Chloro-3-(3,3-dichloroprop-2-enyl)-8-methoxy-2-methylquinoline is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

4-chloro-3-(3,3-dichloroprop-2-enyl)-8-methoxy-2-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl3NO/c1-8-9(6-7-12(15)16)13(17)10-4-3-5-11(19-2)14(10)18-8/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKWMXABZWMTISA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C=CC=C(C2=N1)OC)Cl)CC=C(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24806732
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(3,3-dichloroprop-2-enyl)-8-methoxy-2-methylquinoline typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with the preparation of 8-methoxy-2-methylquinoline.

    Chlorination: The quinoline derivative is chlorinated at the 4-position using a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

    Alkylation: The chlorinated quinoline is then subjected to alkylation with 3,3-dichloropropene in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(3,3-dichloroprop-2-enyl)-8-methoxy-2-methylquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the chloro or methoxy positions using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine (Et3N).

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

4-Chloro-3-(3,3-dichloroprop-2-enyl)-8-methoxy-2-methylquinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(3,3-dichloroprop-2-enyl)-8-methoxy-2-methylquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-(3,3-dichloroprop-2-enyl)-2,6-dimethylquinoline: Similar structure but with different substitution patterns.

    8-Methoxy-2-methylquinoline: Lacks the chloro and dichloropropenyl groups.

    4-Chloro-2-methylquinoline: Lacks the methoxy and dichloropropenyl groups.

Uniqueness

4-Chloro-3-(3,3-dichloroprop-2-enyl)-8-methoxy-2-methylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chloro, methoxy, and dichloropropenyl groups makes it a versatile compound for various applications in research and industry.

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